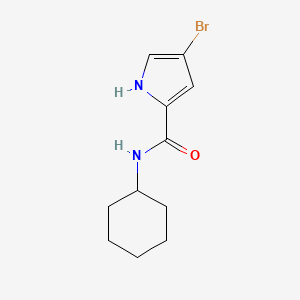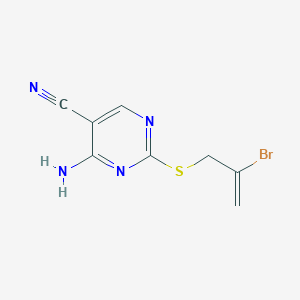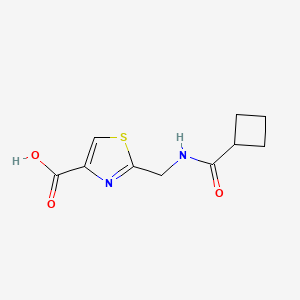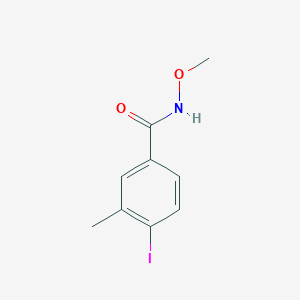
4-iodo-N-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-N-methoxy-3-methylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom at the 4-position, a methoxy group at the N-position, and a methyl group at the 3-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-methoxy-3-methylbenzamide typically involves the iodination of a precursor compound, followed by the introduction of the methoxy and methyl groups. One common method involves the following steps:
Iodination: The precursor benzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.
Methoxylation: The iodinated intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the N-position.
Methylation: Finally, the compound is methylated using a methylating agent, such as methyl iodide, in the presence of a base, to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Iodo-N-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Catalysts such as palladium or nickel are used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
4-Iodo-N-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-iodo-N-methoxy-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
4-Iodo-N-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:
4-Iodo-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Iodo-3-methylbenzamide: Lacks the methoxy group at the N-position, which can influence its chemical properties and applications.
4-Iodo-N-methoxybenzamide:
The uniqueness of this compound lies in the combination of the iodine, methoxy, and methyl groups, which confer specific chemical and biological properties that are not present in the other similar compounds.
属性
分子式 |
C9H10INO2 |
|---|---|
分子量 |
291.09 g/mol |
IUPAC 名称 |
4-iodo-N-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
SEYNBFDRIDKILM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NOC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


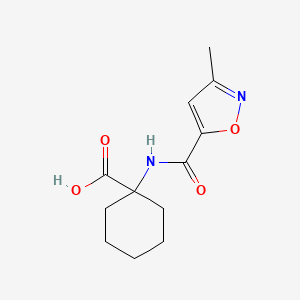
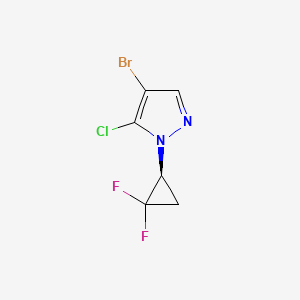
![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
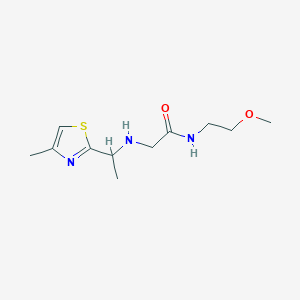


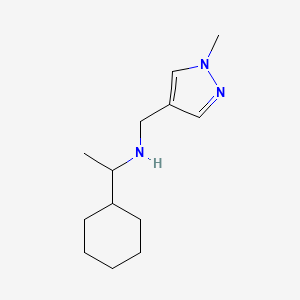
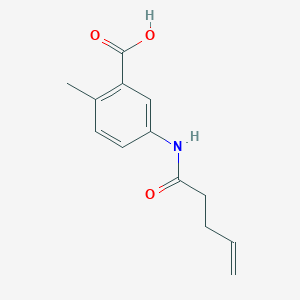

![3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B14909179.png)
